![molecular formula C13H18N4O B2472260 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-methylpyrimidine CAS No. 2034283-99-1](/img/structure/B2472260.png)
2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-methylpyrimidine, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a heterocyclic compound that belongs to the class of pyrimidines, and it has a molecular formula of C13H18N4O. The compound has been found to possess interesting pharmacological properties, making it a promising candidate for drug development.
Applications De Recherche Scientifique
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Olaparib (Lynparza), a potent PARP inhibitor, is a member of the N-acylpiperazine class of compounds. It has been approved by the FDA for the treatment of metastatic breast cancer and ovarian cancer. Olaparib selectively targets cancer cells by inhibiting PARP enzymes involved in DNA repair. This inhibition leads to synthetic lethality in tumor cells with homologous recombination repair defects, such as those arising in carriers of BRCA1 or BRCA2 mutations .
Targeted Treatment for BRCA-Mutated Cancers
Olaparib’s unique structural features, including the piperazine ring connected to the cyclopropyl carbonyl group, make it an effective targeted therapy for cancers with BRCA mutations. By preferentially killing cancer cells and modulating therapy outcomes, Olaparib has become a first-in-class PARP inhibitor .
Alternative Synthesis of AZD2461
Using a phosphonate-free approach, Olaparib can be synthesized from commercially available inexpensive starting materials in only four steps, yielding 51%. This eco-friendly synthesis also allows for the preparation of another PARP inhibitor, AZD2461, using the same protocol .
Medicinal Chemistry Applications
The cyclopropyl carbonyl group in Olaparib contributes to its relevant biological properties. Medicinal chemists have explored Olaparib’s synthesis in six steps with a 46% overall yield. This route involves the generation of a conjugated enolate from 2-acetylbenzoic acid, followed by α-arylation under transition metal-free conditions and subsequent phthalazinone ring construction .
Other Potential Applications
While Olaparib’s primary use is in cancer treatment, its unique structure may inspire further investigations. Researchers could explore its interactions with other cellular pathways, potential antiviral effects, or applications beyond oncology.
Propriétés
IUPAC Name |
cyclopropyl-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-10-4-5-14-13(15-10)17-8-6-16(7-9-17)12(18)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCODPMNDOLIHRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-methylpyrimidine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.